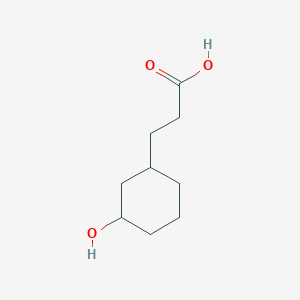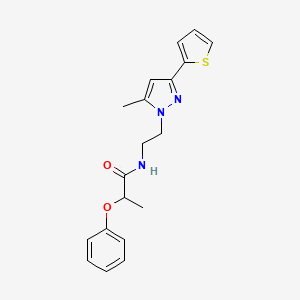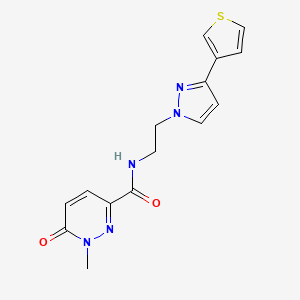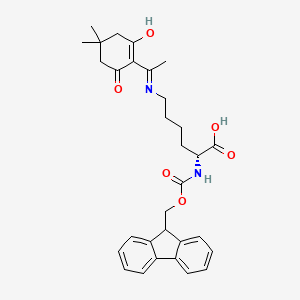
3-(3-Hydroxycyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxycyclohexyl)propanoic acid is a chemical compound with the CAS Number: 1554835-33-4 . It has a molecular weight of 172.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.22 . It is typically stored at room temperature and is usually available in powder form .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis from Ketones and Carboxylic Acids : 3-Hydroxy acids, like 3-(3-Hydroxycyclohexyl)propanoic acid, can be synthesized from ketones and carboxylic acids using lithium naphthalenide in the presence of diethylamine. For instance, cyclohexanone and propionic acid can yield 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with a high yield of 98.3% (Fujita, Suga, Watanabe, & Yanagi, 1978).
Reactions with Acidic Materials : 3-Hydroxy acids can react with various acidic materials to produce 3,4-unsaturated carboxylic acids and γ-butyrolactones. For example, the reaction of 2-(1′-hydroxycyclohexan-1′-yl) propionic acid with p-toluenesulphonic acid results in 2-(cyclohexen-1′-yl) propionic acid, and with 97% sulphuric acid forms 2-(1′-hydroxycyclohexan-1′-yl) propionic acid lactone (Fujita, Suga, Watanabe, & Yanagi, 2007).
Industrial Applications
Production of Polyamides : Cyclohexanone, an intermediate in the manufacture of polyamides, can be selectively hydrogenated to cyclohexanol under mild conditions. This process is significant for the chemical industry, particularly in the context of polyamide production (Wang, Yao, Li, Su, & Antonietti, 2011).
Biosynthesis from CO2 : The biosynthesis of 3-hydroxypropionic acid (3-HP) from CO2 using cyanobacteria offers an environmentally friendly method to produce this platform chemical. This method demonstrates the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2 (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).
Catalytic Oxidation in Industry : In the context of industrial processes, 3-hydroxy acids are significant in the homolytic systems used for the transformation of cyclohexane into adipic acid. This process involves the formation and isolation of a cyclohexanol–cyclohexanone mixture, crucial for the preparation of adipic acid used in nylon production (Brégeault, 2003).
Safety and Hazards
The safety information for 3-(3-Hydroxycyclohexyl)propanoic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
3-(3-hydroxycyclohexyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKCEQADKYNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)



![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)